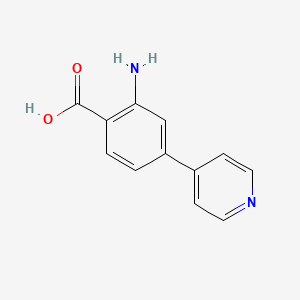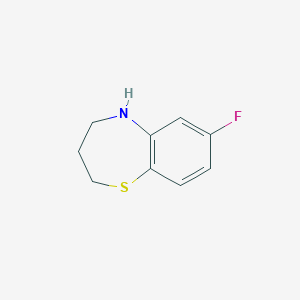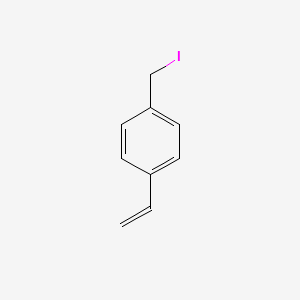
1-(2-Aminoacetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoacetyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H15N3O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(2-Aminoacetyl)piperidine-4-carboxamide typically involves the reaction of (2-oxo-1-pyrrolidinyl)acetic acid with 1-glycyl-4-piperidinecarboxamide in the presence of triethylamine and isobutyl chloroformate. The reaction is carried out in tetrahydrofuran at temperatures ranging from -15°C to room temperature. The crude product is then recrystallized from methanol to obtain the final compound .
Analyse Des Réactions Chimiques
1-(2-Aminoacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
1-(2-Aminoacetyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in Mycobacterium abscessus, leading to DNA damage and inhibition of bacterial growth . This interaction is crucial for its antimicrobial activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(2-Aminoacetyl)piperidine-4-carboxamide can be compared with other piperidinecarboxamide derivatives:
1-Piperidinecarboxamide: Similar in structure but lacks the glycyl group, which may affect its biological activity.
4-Piperidinecarboxamide: Another derivative with different substitution patterns, leading to varied chemical and biological properties.
N-Cyclohexyl-4-piperidinecarboxamide: A derivative with a cyclohexyl group, showing different physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H15N3O2 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-(2-aminoacetyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5,9H2,(H2,10,13) |
Clé InChI |
YXOCGSWPIMLMPX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


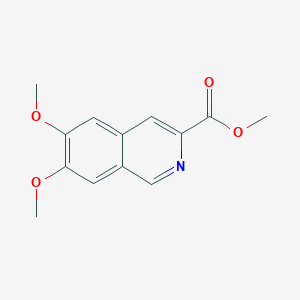
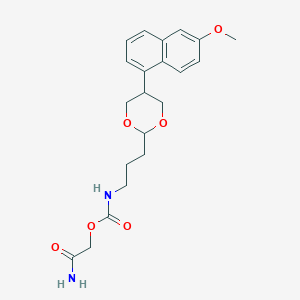


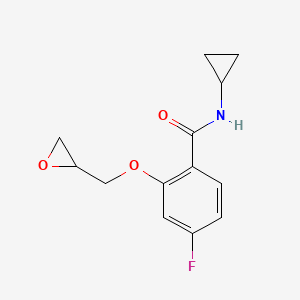
![9-Benzo[b]thiophen-2-yl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8722773.png)

